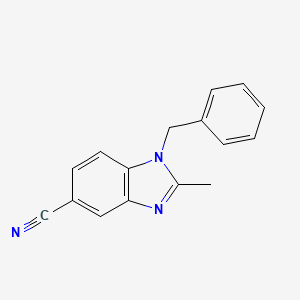

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-18-15-9-14(10-17)7-8-16(15)19(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGSHZNASXSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189581 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-72-6 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Benzyl and Methyl Substituents

- Starting materials: o-phenylenediamine derivatives substituted with methyl groups.

- Step 1: Alkylation of the nitrogen atom with benzyl halides under basic conditions to introduce the benzyl group at position 1.

- Step 2: Introduction of the nitrile group at position 5 via nucleophilic aromatic substitution or by using cyano-substituted precursors.

- Step 3: Cyclization under acidic or thermal conditions to form the benzodiazole ring system.

This approach is supported by analogous synthetic methods for benzodiazole derivatives, where benzylation and methylation are standard functionalizations before ring closure.

Use of Cyano-Containing Precursors and Condensation Reactions

- Reaction of cyanoacetamide or ethyl cyanoacetate derivatives with substituted anilines or diamines.

- Catalysts such as sodium methoxide or potassium carbonate are used to facilitate condensation.

- Microwave-assisted synthesis can be employed for efficient cyclization and improved yields, as reported in pyrimidine-5-carbonitrile derivatives synthesis.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Benzyl halide, base (e.g., K2CO3), solvent (DMF or acetone) | N-alkylation of o-phenylenediamine | Moderate to high yields |

| 2 | Cyano-containing reagent (e.g., cyanoacetamide) | Introduction of nitrile group via nucleophilic substitution or condensation | Dependent on substrate reactivity |

| 3 | Acidic or thermal cyclization (e.g., reflux in acetic acid or fusion at ~200 °C) | Ring closure to form benzodiazole | High yields with optimized conditions |

Microwave irradiation has been shown to reduce reaction times significantly and improve yields in similar heterocyclic nitrile syntheses.

Research Findings and Comparative Analysis

- Microwave-Assisted Synthesis: Offers eco-friendly, rapid, and high-yielding routes for nitrile-containing heterocycles, reducing reaction times from hours to minutes.

- Catalyst Use: Sodium methoxide and potassium carbonate are effective in promoting condensation and alkylation steps.

- Solvent Effects: Polar aprotic solvents like DMF and acetonitrile facilitate nucleophilic substitutions and alkylations efficiently.

- Thermal Cyclization: Fusion at elevated temperatures (~200 °C) can promote ring closure without additional catalysts, though care must be taken to avoid decomposition.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine, benzyl halide | K2CO3, DMF | Room temp to reflux, 4-8 hours | Straightforward, good yields | Longer reaction time |

| 2 | Cyanoacetamide, substituted aniline | Sodium methoxide, reflux | Reflux, solvent-free possible | High yield, solvent-free option | Requires careful control |

| 3 | Benzylhydrazine derivatives, cyano precursors | Microwave irradiation | Microwave, minutes | Rapid, eco-friendly | Needs specialized equipment |

| 4 | Benzimidamide and 2-benzylidenemalononitrile | Glacial acetic acid, reflux | Reflux 5-6 hours | Efficient cyclization | Moderate reaction time |

The preparation of This compound can be effectively achieved through multi-step synthesis involving alkylation of o-phenylenediamine derivatives, introduction of nitrile groups via cyano precursors, and cyclization under acidic or thermal conditions. Modern techniques such as microwave-assisted synthesis enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions significantly influences the success of the synthesis. These methods are supported by analogous preparations of pyrimidine-5-carbonitrile and benzodiazole derivatives reported in recent chemical literature.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

- Oxidized benzimidazole derivatives

- Reduced amine derivatives

- Substituted benzimidazole compounds

Scientific Research Applications

Chemical Applications

1. Building Block for Organic Synthesis

- Description : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Using potassium permanganate can yield benzimidazole derivatives.

- Reduction : Lithium aluminum hydride can reduce it to form amine derivatives.

- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

1. Antimicrobial Activity

- Overview : Research indicates that 1-benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile exhibits significant antimicrobial properties.

- Case Study : In vitro studies demonstrated effectiveness against various bacterial strains, disrupting microbial cell membranes and metabolic processes.

2. Anticancer Properties

- Overview : The compound has been investigated for its anticancer effects.

- Case Studies :

- In studies with MCF-7 breast cancer cells, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity.

- Flow cytometry results showed that treatment accelerated apoptosis in cancer cells in a dose-dependent manner.

- In vivo studies indicated suppressed tumor growth in mice models treated with the compound.

Medicinal Applications

1. Therapeutic Agent Exploration

- Overview : Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases.

- Mechanism of Action : It is believed to interact with specific molecular targets within biological systems, modulating enzyme or receptor activity.

Industrial Applications

1. Pharmaceutical Intermediate

- Overview : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Development : It contributes to the development of new materials with unique properties due to its structural characteristics.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodiazole Core

The benzodiazole scaffold is highly modifiable. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Benzodiazole Derivatives

Key Observations:

- Lipophilicity: Cyclohexyl () and benzyl () substituents enhance lipophilicity compared to amino () or pyridyl () groups.

- Reactivity : Bromine in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile () offers sites for Suzuki or Ullmann couplings, whereas the nitrile group in the target compound is amenable to hydrolysis or nucleophilic additions.

Biological Activity

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile (BMBDC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BMBDC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

BMBDC has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BMBDC were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Salmonella typhi | 30 |

These results suggest that BMBDC could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Properties

Recent studies have investigated the anticancer potential of BMBDC. It was found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

Mechanistically, BMBDC appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of BMBDC is attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly kinases that regulate cell growth and survival. This inhibition leads to disrupted signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study conducted by Padalkar et al., BMBDC was evaluated against a panel of bacterial strains. The findings indicated that BMBDC exhibited significant antibacterial activity, particularly against multidrug-resistant strains. The study concluded that BMBDC could serve as a lead compound for further development into novel antibiotics .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of BMBDC. In vitro assays revealed that treatment with BMBDC resulted in a dose-dependent decrease in cell viability among various cancer cell lines. The study highlighted the importance of further investigating the compound's mechanism and potential therapeutic uses in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile, and how are intermediates optimized for yield?

- Methodological Answer : A typical synthesis involves condensation reactions starting from substituted benzodiazole precursors. For example, methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 299927-11-0) can serve as a key intermediate. The ester group is converted to a nitrile via hydrolysis followed by dehydration using agents like PCl₅ or POCl₃ . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products. Evidence from analogous syntheses suggests Na₂S₂O₅ in DMF can facilitate cyclization steps under mild conditions .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, the benzyl group’s protons appear as a singlet near δ 4.5–5.0 ppm, while the nitrile carbon resonates at ~115–120 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies the nitrile stretch (~2200–2250 cm⁻¹). X-ray crystallography, as applied to structurally related compounds like 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile, provides definitive confirmation of stereochemistry and intramolecular interactions .

Q. What is the reactivity of the nitrile group in this compound, and how can it be functionalized?

- Methodological Answer : The nitrile group can undergo hydrolysis to a carboxylic acid (using H₂SO₄/H₂O) or reduction to an amine (via LiAlH₄). In biological studies, nitriles are often converted to tetrazoles (using NaN₃ and NH₄Cl) to enhance hydrogen-bonding capacity. Comparative studies with methyl 2-methyl-1,3-benzothiazole-5-carboxylate show that electron-withdrawing groups like nitriles increase electrophilicity at adjacent positions, enabling nucleophilic substitutions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. For example, studies on pyrido[1,2-a]benzimidazole analogs reveal that electron-deficient nitriles lower LUMO energies, enhancing reactivity toward nucleophiles . Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation models like PCM.

Q. What structure-activity relationships (SAR) have been observed in benzodiazole-carbonitrile derivatives for biological applications?

- Methodological Answer : Modifications at the benzyl and methyl positions significantly impact bioactivity. For instance, replacing the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) in analogs improves antimicrobial potency by enhancing lipophilicity and membrane penetration. The nitrile group’s presence correlates with kinase inhibition in studies of structurally similar compounds, likely due to its ability to act as a hydrogen-bond acceptor .

Q. How does crystallographic data inform the design of derivatives with improved stability or activity?

- Methodological Answer : Single-crystal X-ray diffraction of derivatives like 2-[(1,3-benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the crystal lattice. This data guides substitutions to avoid steric clashes or enhance packing efficiency. For example, ortho-substituted benzyl groups reduce torsional strain, improving thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.